molecular formula C21H17FN6O3 B2812410 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide CAS No. 942009-04-3

4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide

Cat. No.: B2812410
CAS No.: 942009-04-3
M. Wt: 420.404
InChI Key: DMQIBQPAYBSIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 4, and a 7-oxo moiety.

Properties

IUPAC Name

4-[[2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3/c1-12-17-10-24-28(16-8-4-14(22)5-9-16)19(17)21(31)27(26-12)11-18(29)25-15-6-2-13(3-7-15)20(23)30/h2-10H,11H2,1H3,(H2,23,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQIBQPAYBSIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyridazinone core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyridazinone ring system.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazolo[3,4-d]pyridazinone core.

    Attachment of the acetamido-benzamide moiety: This step involves the acylation reaction where the acetamido-benzamide moiety is attached to the core structure.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group or the acetamido-benzamide moiety.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide and related derivatives:

Compound Name / Core Structure Substituents / Key Features Melting Point (°C) Spectral Data (IR/NMR) Reference
Target Compound : Pyrazolo[3,4-d]pyridazine 1-(4-fluorophenyl), 4-methyl, 6-(acetamido-benzamide), 7-oxo Not reported Not provided in evidence
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide Pyrazolo[3,4-b]pyridine core; 4-chlorophenyl, 4-fluorophenyl, acetamide side chain 214–216 IR: 3325 cm⁻¹ (NH), 1684 cm⁻¹ (C=O); NMR: δ 1.79 (CH3), 4.23 (CH2)
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine core; 4-fluorophenyl, p-tolyl, butylamino, nitrile Not reported Not provided in evidence
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine core; fluorophenyl, chromen-2-yl, sulfonamide 175–178 Mass: 589.1 (M⁺+1)

Key Observations :

Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyridazine core differs from pyrazolo[3,4-b]pyridine () and pyrazolo[4,3-d]pyrimidine (). For example, pyrazolo[3,4-d]pyridazine’s fused pyridazine ring may enhance π-π stacking compared to pyrimidine or pyridine analogs .

Substituent Effects :

  • The 4-fluorophenyl group is conserved across multiple compounds (), suggesting its role in hydrophobic interactions or metabolic resistance. In contrast, ’s 4-chlorophenyl analog increases lipophilicity (ClogP ≈ 4.5 vs. F-substituted ≈ 3.8), which could influence membrane permeability .
  • The acetamido-benzamide side chain in the target compound differs from ’s sulfonamide group. Sulfonamides typically enhance solubility but may reduce cell permeability compared to benzamides .

Physical Properties :

  • Melting points vary significantly: ’s compound (214–216°C) suggests strong crystalline packing due to hydrogen bonding (NH, C=O), while ’s lower melting point (175–178°C) may reflect bulkier substituents (e.g., chromen-2-yl) disrupting crystal lattice stability .

’s Suzuki coupling (28% yield) highlights challenges in introducing complex aryl groups .

Biological Activity

The compound 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a synthetic derivative that belongs to the class of pyrazolo[3,4-d]pyridazines. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The structural formula can be represented as follows:

C18H19FN4O2\text{C}_{18}\text{H}_{19}\text{F}\text{N}_4\text{O}_2

This compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological properties.

Recent studies indicate that compounds within the pyrazolo[3,4-d]pyridazine class exhibit their biological effects primarily through the inhibition of specific kinases and modulation of signaling pathways. For instance, similar compounds have demonstrated inhibitory effects on MNK1 and MNK2 kinases, which are involved in cellular growth and proliferation processes. The presence of bulky substituents on the aromatic rings appears to enhance their inhibitory potency by stabilizing the binding interactions with target enzymes.

In Vitro Studies

In vitro assays have shown that This compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)10.39
HCT-116 (Colon Cancer)6.90
A549 (Lung Cancer)14.34

These values indicate that the compound is particularly effective against colon cancer cells compared to breast and lung cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrazolo[3,4-d]pyridazine structure significantly affect biological activity. The presence of electron-withdrawing groups on the aromatic rings enhances cytotoxicity, while electron-donating groups tend to reduce it. This suggests that careful tuning of substituents can optimize therapeutic efficacy.

Case Study 1: Anticancer Activity

In a study involving a series of pyrazolo[3,4-d]pyridazine derivatives, This compound was identified as one of the most potent inhibitors against HCT-116 cell lines with an IC50 value of 6.90 μM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's ability to inhibit MNK kinases in cellular models. The results indicated that treatment with this compound led to a significant reduction in eIF4E phosphorylation levels, confirming its role as a kinase inhibitor . This mechanism is critical as it affects protein synthesis and cell proliferation.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for synthesizing 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole or pyridazine precursors. Key steps include:

  • Nucleophilic substitution at the pyridazine core using 4-fluorophenyl derivatives under polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Acetylation of the intermediate with chloroacetamide in the presence of a base (e.g., K₂CO₃) to introduce the acetamido-benzamide moiety .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Reaction temperatures (60–80°C) and catalyst selection (e.g., Pd/C for reductions) are critical for yield optimization .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., fluorine integration at δ 7.2–7.5 ppm for the 4-fluorophenyl group) .
  • HPLC-MS for purity assessment, with a C18 column and acetonitrile/water gradient (retention time ~8.2 min) .
  • X-ray crystallography (if single crystals are obtained) to resolve stereoelectronic effects of the pyrazolo-pyridazin core .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Kinase inhibition profiling : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Apoptosis assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure caspase-3/7 activation via luminescent substrates .
  • Cytotoxicity : MTT assays at concentrations 1–100 μM, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate target engagement : Use cellular thermal shift assays (CETSA) to confirm direct binding to putative targets .
  • Cross-validate with structural analogs : Compare activity of derivatives with modified substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to identify SAR trends .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS; introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450 metabolism .
  • Plasma protein binding : Assess using equilibrium dialysis; modify the benzamide group to lower affinity for albumin .

Q. How can researchers elucidate the mechanism of action at the molecular level?

  • Methodological Answer :

  • Kinase profiling : Use PamStation®12 to screen 140+ kinases; analyze phosphorylation inhibition via MALDI-TOF .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in ATP pockets .
  • CRISPR-Cas9 knockout : Validate target dependency by knocking out candidate genes (e.g., EGFR) and assessing resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.